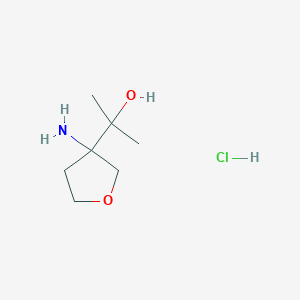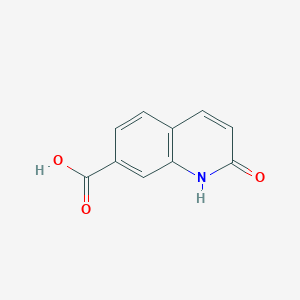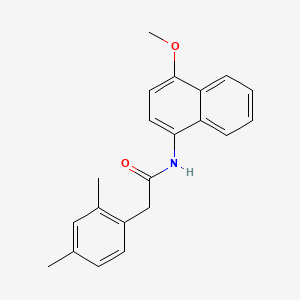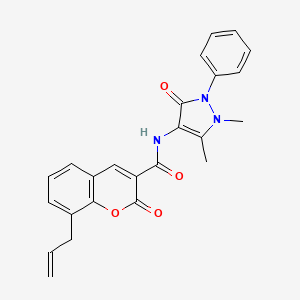![molecular formula C10H14ClNS B2794333 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1955519-96-6](/img/structure/B2794333.png)
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .
Synthesis Analysis
The synthesis of thiophene-based compounds involves various strategies, including nickel- and palladium-based protocols . These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These methods are known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of thiophene-based compounds involves various chemical reactions, including Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These reactions are catalyzed by nickel and palladium .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 135-136 degrees . and 97% .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
Orientations Futures
While the specific future directions for “1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” are not mentioned in the search results, thiophene-based compounds have been the focus of research due to their exceptional optical and conductive properties . They have potential applications in electronic and optoelectronic devices , suggesting that future research may continue to explore these applications.
Mécanisme D'action
Target of Action
The primary target of 1-(Thiophen-3-yl)-2-azaspiro[3It’s structurally similar to piperidine , a compound known to interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of 1-(Thiophen-3-yl)-2-azaspiro[3Its structural similarity to piperidine suggests that it might interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 1-(Thiophen-3-yl)-2-azaspiro[3Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Thiophen-3-yl)-2-azaspiro[3Its molecular weight of 21574 g/mol suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-(Thiophen-3-yl)-2-azaspiro[3Structurally similar compounds have been shown to have high activity when incorporated into certain drugs .
Propriétés
IUPAC Name |
3-thiophen-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8;/h2,5-6,9,11H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISILFHZBSSMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)
methanone](/img/structure/B2794251.png)

![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one](/img/structure/B2794254.png)




![2-(4-methyl-1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2794267.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyrazine-2-carboxamide](/img/structure/B2794268.png)


![1-(2,6-Difluorophenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2794273.png)
